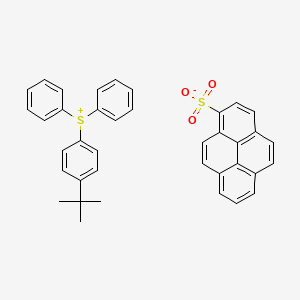
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a sulfanium ion linked to a pyrene-1-sulfonate group, along with tert-butylphenyl and diphenyl groups. Its complex structure makes it an interesting subject for research in chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate typically involves multiple steps, starting with the preparation of the individual components. The tert-butylphenyl and diphenyl groups are synthesized separately and then combined with the sulfanium ion and pyrene-1-sulfonate group through a series of chemical reactions. These reactions often require specific conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Techniques such as distillation, crystallization, and chromatography are commonly used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings, resulting in a variety of derivative compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate is studied for its unique electronic and structural properties. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be used as a probe or marker due to its fluorescent properties. It can help in studying cellular processes and interactions at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development and delivery. Its ability to interact with biological molecules makes it a candidate for targeted therapies and diagnostic tools.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfanium ion can form strong interactions with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pyrene-1-sulfonate group may contribute to the compound’s ability to intercalate into DNA or other nucleic acids, affecting their structure and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-tert-Butylphenyl)(diphenyl)sulfanium pyrene-1-sulfonate: Known for its unique combination of structural elements.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with tert-butyl and sulfonate groups, used in different applications.
4-(1-(tert-Butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives: Compounds with similar structural motifs, used in medicinal chemistry.
Uniqueness
This compound stands out due to its combination of a sulfanium ion with a pyrene-1-sulfonate group, along with tert-butylphenyl and diphenyl groups. This unique structure imparts specific electronic and reactivity properties, making it valuable for a wide range of scientific and industrial applications.
Propriétés
Numéro CAS |
923262-17-3 |
|---|---|
Formule moléculaire |
C38H32O3S2 |
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-diphenylsulfanium;pyrene-1-sulfonate |
InChI |
InChI=1S/C22H23S.C16H10O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h4-17H,1-3H3;1-9H,(H,17,18,19)/q+1;/p-1 |
Clé InChI |
JYDUADMZYBVVKA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


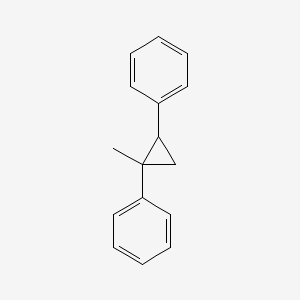
![Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B14174073.png)
![n-{[1-(Dimethylamino)cyclopropyl]methyl}-n-methylpyridin-3-amine](/img/structure/B14174077.png)
![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14174084.png)
![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
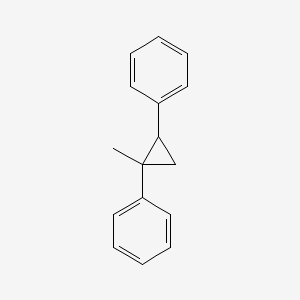
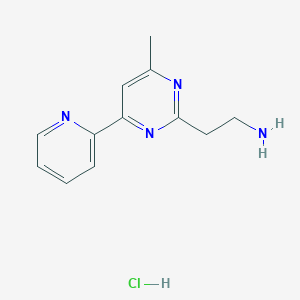
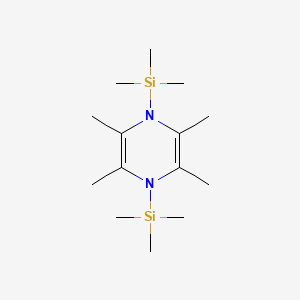
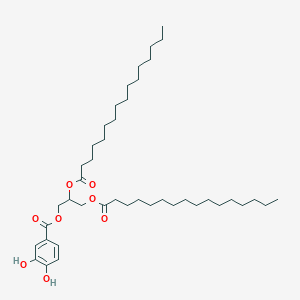
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
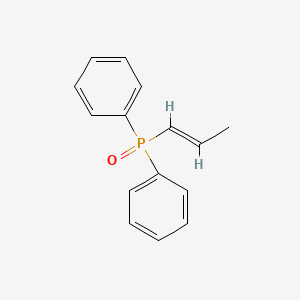
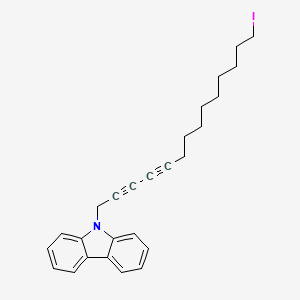
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
